molecular formula C12H16O2S B3057483 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde CAS No. 81322-70-5

5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde

Cat. No.: B3057483
CAS No.: 81322-70-5
M. Wt: 224.32 g/mol
InChI Key: SBYDALDMLSBLMU-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C12H16O2S It is a derivative of benzaldehyde, featuring a tert-butyl group, a hydroxyl group, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-tert-butyl-2-hydroxybenzaldehyde and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The methylthiol is introduced to the 5-tert-butyl-2-hydroxybenzaldehyde under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: 5-tert-Butyl-2-hydroxy-3-(methylthio)benzoic acid.

    Reduction: 5-tert-Butyl-2-hydroxy-3-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence oxidative stress pathways, modulate inflammatory responses, and affect cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    3-tert-Butyl-2-hydroxybenzaldehyde: Differs in the position of the tert-butyl group, affecting its reactivity and applications.

    5-tert-Butyl-2-hydroxy-3-methylbenzaldehyde: Lacks the sulfur atom, which can influence its chemical properties and biological activities.

Uniqueness

5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde is unique due to the presence of both the methylthio and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYDALDMLSBLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518068
Record name 5-tert-Butyl-2-hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81322-70-5
Record name 5-tert-Butyl-2-hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared essentially by the same procedure as described in Example 3, Step A, except that the 2-aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride is replaced by 2-aminomethyl-4-(1,1-dimethylethyl)-6-(methylthio)phenol hydrochloride. Thereby is obtained 3-methylthio-5-(1,1-dimethylethyl)salicylaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-aminomethyl-4-(1,1-dimethylethyl)-6-(methylthio)phenol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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